

Spectral analysis comparison of different aminodinitrobenzoic acid isomers

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Compound of Interest

Compound Name: 2-Amino-4,6-dinitrobenzoic acid

CAS No.: 140380-55-8

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Comparative Spectral Analysis of Aminodinitrobenzoic Acid Isomers

Executive Summary

The precise characterization of aminodinitrobenzoic acid isomers is critical in the development of high-performance energetic materials, corrosion inhibitors, and pharmaceutical intermediates. This guide provides an in-depth spectral comparison between the two most industrially relevant isomers: 4-amino-3,5-dinitrobenzoic acid (4-ADNBA) and 2-amino-3,5-dinitrobenzoic acid (2-ADNBA).

While both isomers share the molecular formula

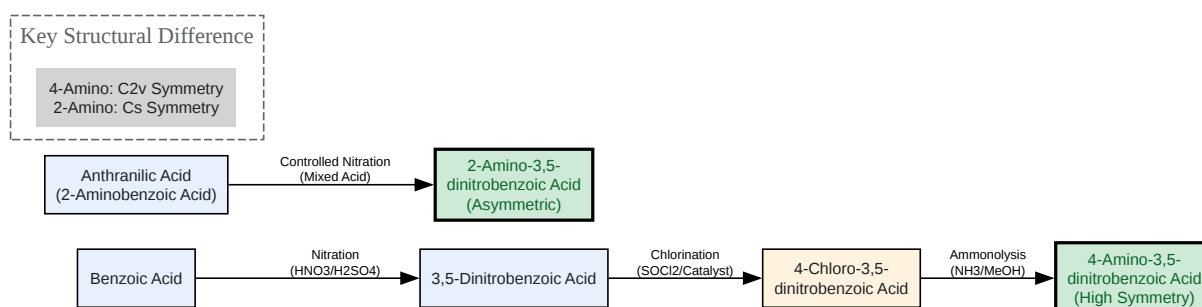
, their structural symmetry—or lack thereof—results in distinct spectral fingerprints. This guide synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectrophotometry to establish a robust identification protocol.

Structural & Synthetic Context

Understanding the synthesis pathway is essential for interpreting spectral impurities. The 4-amino isomer is typically synthesized via nucleophilic aromatic substitution, whereas the 2-amino isomer often arises from direct nitration of anthranilic acid derivatives or rearrangement.

Synthesis Pathways

The following Graphviz diagram illustrates the divergent synthesis pathways for the two isomers, highlighting the origin of potential contaminants.



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Figure 1: Divergent synthetic pathways leading to specific aminodinitrobenzoic acid isomers.

Spectral Characterization & Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H)

NMR is the definitive tool for distinguishing these isomers due to the impact of molecular symmetry on proton environments.

- 4-Amino-3,5-dinitrobenzoic Acid: Possesses a axis of symmetry passing through C1 and C4. The protons at positions 2 and 6 are chemically equivalent.
- 2-Amino-3,5-dinitrobenzoic Acid: Lacks this symmetry. The protons at positions 4 and 6 are in distinct magnetic environments.

Comparative

H NMR Data (Solvent: DMSO-

Feature	4-Amino-3,5-dinitrobenzoic Acid	2-Amino-3,5-dinitrobenzoic Acid
Aromatic Protons	Singlet (2H) at ~8.90 ppm	Two Doublets (1H each)
Chemical Shift Logic	H2 and H6 are equivalent, flanked by NO ₂ and COOH.	H4: ~8.9-9.1 ppm (Deshielded by 2x NO ₂) H6: ~8.6-8.8 ppm (Ortho to COOH)
Coupling ()	None (Singlet)	Meta-coupling (Hz)
Amino Protons (-NH ₂)	Broad singlet, ~8.0-8.5 ppm	Broad singlet, often shifted downfield due to intramolecular H-bonding with 3-NO ₂ .



Expert Insight: If you observe a small doublet splitting in what should be the 4-amino isomer spectrum, it indicates contamination with the 2-amino isomer or incomplete conversion of the chloro-precursor.

Infrared (IR) Spectroscopy[1]

IR analysis reveals differences in hydrogen bonding patterns.[1][2] The 2-amino isomer exhibits strong intramolecular hydrogen bonding between the amine and the adjacent nitro or carboxyl group, perturbing the standard vibrational frequencies.

Key Vibrational Modes (

)

Functional Group	Mode	4-Amino Isomer	2-Amino Isomer
Amine (-NH ₂)	/	3450 / 3350 (Distinct sharp bands)	3400-3300 (Often broadened/shifted due to H-bonding)
Carboxyl (C=O)	Stretching	1690-1710	1680-1700 (Lower freq due to internal H-bond)
Nitro (-NO ₂)	Asymmetric	~1530	~1540
Nitro (-NO ₂)	Symmetric	~1340	~1350

UV-Visible Spectrophotometry

The conjugation length and auxochromic effects of the amino group differ based on position.

- 4-Amino Isomer: The amino group is para to the carboxyl group, allowing for significant charge transfer (push-pull system) across the entire ring. This results in a bathochromic (red) shift.
- Absorption Max (): ~435 nm (in water).
- Molar Absorptivity (): High, due to strong conjugation.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-3,5-Dinitrobenzoic Acid

Target Purity: >98%

Reagents:

- 4-Chloro-3,5-dinitrobenzoic acid (20 g, 81 mmol)
- Methanol (100 mL)
- Aqueous Ammonia (24%, 120 mL)[3]

Procedure:

- Dissolution: Dissolve 20 g of 4-chloro-3,5-dinitrobenzoic acid in 100 mL of methanol in a round-bottom flask.
- Amination: Gradually add 120 mL of aqueous ammonia while stirring.
- Reaction: Stir at room temperature for 2.5 hours, then reflux for 3 hours.
- Crystallization: Allow the mixture to stand at room temperature overnight (approx. 14 hours).
- Workup: Filter the precipitate. Evaporate the filtrate to dryness.
- Acidification: Resuspend the residue in 10 mL water and acidify with 10 mL HCl to protonate the carboxylate.
- Purification: Combine solids, wash with cold water until neutral pH, and dry.
 - Expected Yield: ~98% (18 g).[3]
 - Appearance: Yellow/Orange crystalline solid.

Protocol B: Spectral Sample Preparation[4]

For NMR:

- Weigh 10 mg of the dry sample.
- Dissolve in 0.6 mL of DMSO-
(Deuterated Dimethyl Sulfoxide).
- Note: DMSO is preferred over

due to the poor solubility of nitro-aromatics in non-polar solvents.

For UV-Vis:

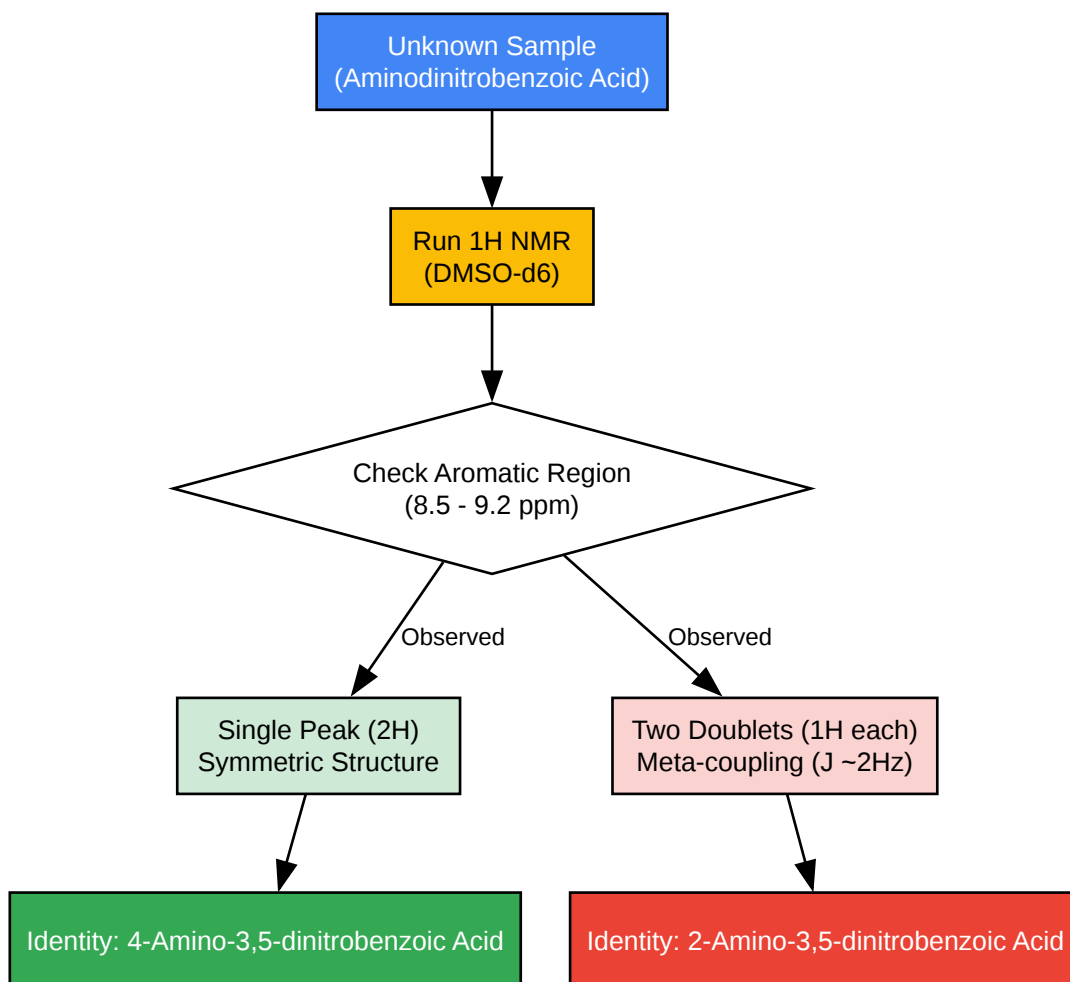
- Prepare a stock solution of 100

M in Ethanol or Water.

- Perform a baseline correction with the pure solvent.
- Scan from 200 nm to 600 nm.

Decision Logic for Identification

Use the following logic flow to identify your unknown isomer sample.



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Figure 2: Logical workflow for isomer identification using ^1H NMR.

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